molecular formula C20H14Cl2N4O3S B10758919 Phenylaminoimidazo(1,2-alpha)pyridine

Phenylaminoimidazo(1,2-alpha)pyridine

Cat. No.: B10758919
M. Wt: 461.3 g/mol
InChI Key: UQAWGIKJINAKIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYLAMINOIMIDAZO(1,2-ALPHA)PYRIDINE typically involves the functionalization of imidazo[1,2-a]pyridines. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of radical reactions to introduce functional groups onto the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

PHENYLAMINOIMIDAZO(1,2-ALPHA)PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C20H14Cl2N4O3S

Molecular Weight

461.3 g/mol

IUPAC Name

4-[[6-(2,6-dichlorobenzoyl)imidazo[1,2-a]pyridin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C20H14Cl2N4O3S/c21-15-2-1-3-16(22)19(15)20(27)12-4-9-18-25-17(11-26(18)10-12)24-13-5-7-14(8-6-13)30(23,28)29/h1-11,24H,(H2,23,28,29)

InChI Key

UQAWGIKJINAKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=CN3C=C(N=C3C=C2)NC4=CC=C(C=C4)S(=O)(=O)N)Cl

Origin of Product

United States

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